4-Methylaminobenzylamine
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Overview
Description
4-Methylaminobenzylamine is an organic compound with the molecular formula C8H12N2. It is a derivative of benzylamine, where a methyl group is attached to the amino group. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is a colorless to light yellow crystalline solid that is soluble in organic solvents such as alcohols, ethers, and chlorinated hydrocarbons .
Scientific Research Applications
4-Methylaminobenzylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is used in the study of enzyme-substrate interactions and as a precursor in the synthesis of biologically active molecules.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylaminobenzylamine typically involves the reaction of 4-nitrobenzylamine with methylamine. The process includes the following steps:
Nitration: 4-nitrobenzylamine is synthesized by nitrating benzylamine.
Reduction: The nitro group is reduced to an amino group using hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C).
Methylation: The resulting 4-aminobenzylamine is then reacted with methylamine to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through a similar process but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Catalysts such as nickel-iron-copper (Ni-Fe-Cu) are often employed to enhance the efficiency of the hydrogenation step .
Chemical Reactions Analysis
Types of Reactions: 4-Methylaminobenzylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, especially in the presence of electrophilic aromatic compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst like Pd/C is commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products:
Oxidation: Imines and amides.
Reduction: Secondary amines.
Substitution: Substituted benzylamines.
Mechanism of Action
The mechanism of action of 4-Methylaminobenzylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for monoamine oxidase, leading to the formation of imines and subsequent biological effects. It may also interact with neurotransmitter receptors, modulating their activity and influencing physiological processes .
Comparison with Similar Compounds
4-Methylbenzylamine: Similar in structure but lacks the methyl group on the amino group.
4-Aminobenzylamine: Lacks the methyl group on the amino group.
4-Dimethylaminobenzylamine: Contains two methyl groups on the amino group.
Uniqueness: 4-Methylaminobenzylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group on the amino group enhances its reactivity and interaction with biological targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4-(aminomethyl)-N-methylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-10-8-4-2-7(6-9)3-5-8/h2-5,10H,6,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBOWSYQQIAQHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60629216 |
Source
|
Record name | 4-(Aminomethyl)-N-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60629216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24732-10-3 |
Source
|
Record name | 4-(Aminomethyl)-N-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60629216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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